

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole basic properties

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

CAS No.: 844499-00-9

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An In-Depth Technical Guide to **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole**: Properties, Synthesis, and Therapeutic Potential

Abstract

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its exceptional bioisosteric properties and broad spectrum of pharmacological activities.[1][2] This five-membered heterocycle, a stable bioisostere for amide and ester functionalities, is a key component in numerous therapeutic agents.[3] This technical guide provides a comprehensive profile of a specific derivative, **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole**. As direct experimental data for this compound is limited, this document synthesizes information from closely related analogs and the broader class of 1,2,4-oxadiazoles to construct a predictive analysis of its physicochemical properties, plausible synthetic routes, and potential applications in drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity.

The 1,2,4-Oxadiazole Scaffold: A Privileged Core

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. Depending on the arrangement of the heteroatoms, four distinct isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[2] Among these, the 1,2,4- and 1,3,4-isomers have garnered the most attention in pharmaceutical research due to their high chemical and metabolic stability and their ability to engage in hydrogen bonding, which is critical for molecular recognition at biological targets.[4][5]

The 1,2,4-oxadiazole ring is particularly valued as a versatile scaffold that imparts favorable drug-like properties. Its incorporation into a molecule can enhance pharmacokinetic parameters and modulate biological activity, leading to applications as anticancer, anti-inflammatory, antimicrobial, and nematocidal agents.[1][4][6]

Isomers of Oxadiazole			
1,2,4-Oxadiazole	1,3,4-Oxadiazole	1,2,5-Oxadiazole	1,2,3-Oxadiazole (Unstable)

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Caption: The four structural isomers of the oxadiazole ring.

Physicochemical and Structural Properties

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a synthetic compound featuring three key functional components: the stable 1,2,4-oxadiazole core, a reactive chloromethyl group, and an electron-withdrawing 2-fluorophenyl substituent.

Caption: Annotated structure of **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole**.

Table 1: Core Properties of **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole**

Property	Value	Source
CAS Number	844499-00-9	[7]
Molecular Formula	C ₉ H ₆ ClFN ₂ O	[7]
Molecular Weight	212.61 g/mol	Calculated
Appearance	Predicted: White to off-white solid	Inferred

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol) | Inferred |

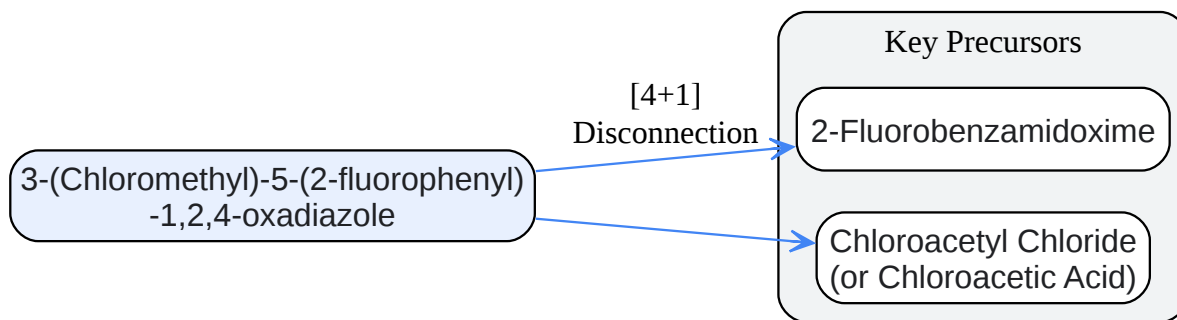
The 2-fluorophenyl group is a common feature in modern drug candidates. The fluorine atom can increase metabolic stability by blocking potential sites of oxidation and can enhance binding affinity to target proteins through specific electronic interactions.[8] The chloromethyl group (-CH₂Cl) is a key reactive handle. It is an electrophilic center, making the compound susceptible to nucleophilic attack. This reactivity can be exploited for further synthetic derivatization or for forming covalent bonds with biological targets, a mechanism employed by some irreversible enzyme inhibitors.

Synthesis and Reactivity

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most prevalent method being the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.[1][9]

Retrosynthetic Analysis

A logical retrosynthetic approach for the target molecule involves disconnecting the 1,2,4-oxadiazole ring into its two primary building blocks: 2-fluorobenzamidoxime and a derivative of chloroacetic acid. This strategy leverages readily available starting materials.



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Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a robust, two-step, one-pot procedure based on established methodologies.^{[9][10]}

Objective: To synthesize **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole**.

Materials:

- 2-Fluorobenzamidoxime
- Chloroacetyl chloride
- Pyridine (or another non-nucleophilic base like triethylamine)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Dehydrating agent (optional, e.g., Propylphosphonic Anhydride (T3P))

Procedure:

- Acylation:
 - Dissolve 2-fluorobenzamidoxime (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.1 eq) to the solution. This base acts as a catalyst and scavenges the HCl byproduct.
- Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring. The reaction is exothermic.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates the consumption of the starting amidoxime and formation of the O-acylamidoxime intermediate.
- Cyclodehydration:
 - To the same reaction mixture, add a dehydrating agent or heat the mixture to reflux (typically 50-80 °C). Heating provides the thermal energy required to drive the intramolecular cyclization and elimination of water, forming the stable oxadiazole ring.
 - Monitor the reaction progress by TLC or LC-MS until the intermediate is fully converted to the final product.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and quench with water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the pure **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole**.

Key Reactivity

The primary site of reactivity on the synthesized molecule is the chloromethyl group. The carbon atom is electrophilic and is an excellent substrate for S_N2 reactions with various

nucleophiles (e.g., amines, thiols, alcohols). This makes the compound a valuable intermediate for building more complex molecular architectures.[11]

Predicted Biological Activity and Therapeutic Potential

While the specific biological profile of **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole** has not been extensively reported, strong predictions can be made based on data from closely related structural analogs.

Nematicidal Activity

A pivotal study on 1,2,4-oxadiazole derivatives identified a positional isomer, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Compound A1), as a potent nematicide.[6] This compound exhibited excellent activity against the pinewood nematode *Bursaphelenchus xylophilus*, a major agricultural pest.

Table 2: Nematicidal Activity of a Close Analog (Compound A1) against *B. xylophilus*

Compound	LC ₅₀ (µg/mL)	Comparison	Source
A1 (Analog)	2.4	More potent than commercial standards	[6]
Avermectin	>100	Commercial Standard	[6]

| Fosthiazate | 10.1 | Commercial Standard |[6] |

The study concluded that the chloromethyl group at the 5-position was critical for high activity. [6] Given the structural similarity, it is highly probable that **3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole** also possesses significant nematicidal properties, likely acting on the acetylcholine receptor of the nematode.[6]

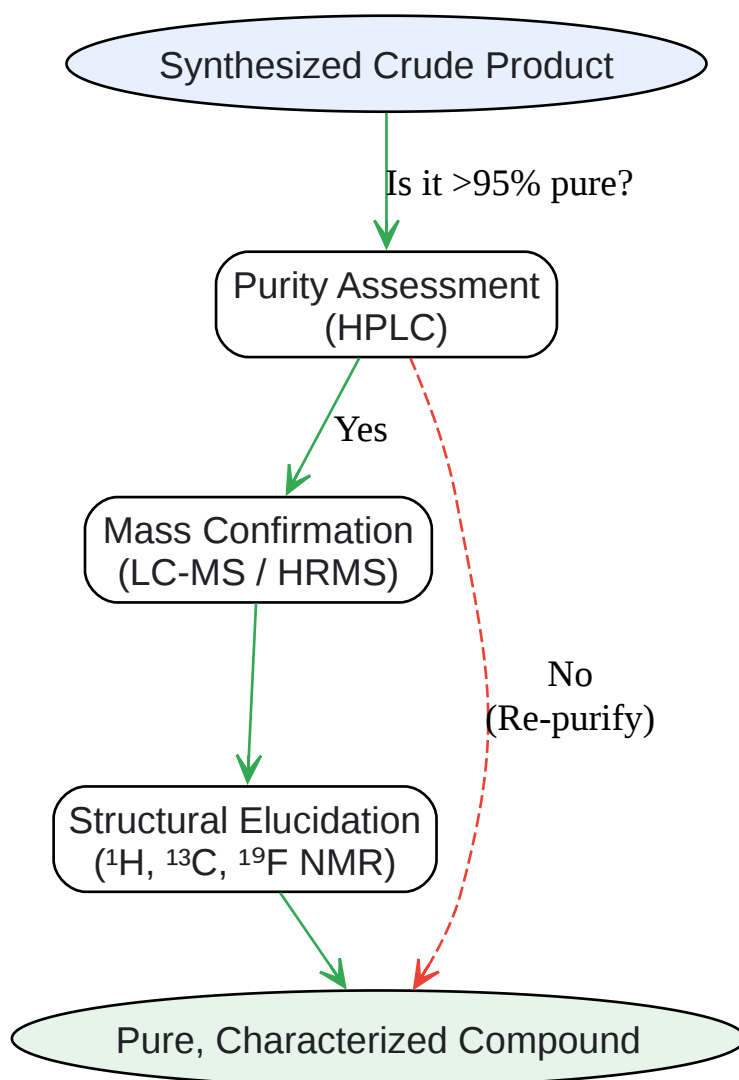
Anticancer Potential

The 1,2,4-oxadiazole scaffold is frequently found in compounds with significant antiproliferative activity against a range of human cancer cell lines, including pancreatic, prostate, and breast cancer.[9][12][13] The mechanism of action often involves the inhibition of key cellular enzymes or signaling pathways.[13] The presence of the fluorophenyl moiety could enhance specificity and potency. Therefore, the title compound represents a promising candidate for screening in anticancer assays.

Experimental Protocols for Characterization and Evaluation

For any newly synthesized compound, rigorous characterization and biological evaluation are paramount.

Physicochemical Characterization Workflow



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Caption: Standard workflow for the characterization of a synthesized compound.

Protocol Steps:

- High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A single, sharp peak indicates high purity.
- Mass Spectrometry (MS): Confirm the molecular weight. Electrospray ionization (ESI) would be suitable, and the expected $[M+H]^+$ ion for $C_9H_6ClFN_2O$ would be approximately m/z 213.02.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Would confirm the presence of protons on the aromatic ring and the characteristic singlet for the $-\text{CH}_2\text{Cl}$ group (predicted around δ 4.5-5.0 ppm).
- ^{13}C NMR: Would show the correct number of carbon signals, including those of the oxadiazole ring.
- ^{19}F NMR: Would display a signal confirming the presence and chemical environment of the fluorine atom on the phenyl ring.

In Vitro Nematicidal Assay Protocol

This protocol is adapted from methodologies used for screening compounds against *B. xylophilus*.^[6]

- Preparation: Prepare stock solutions of the test compound in DMSO. Create a series of dilutions in a suitable buffer to achieve final test concentrations (e.g., 1, 5, 10, 50, 100 $\mu\text{g}/\text{mL}$).
- Assay Setup: In a 96-well plate, add a suspension of *B. xylophilus* nematodes (approx. 50-100 nematodes per well) to each well.
- Treatment: Add the test compound dilutions to the wells. Include a negative control (buffer + DMSO) and a positive control (a known nematicide like Fosthiazate).
- Incubation: Incubate the plate at 25 °C for 24 to 48 hours.
- Evaluation: Using an inverted microscope, count the number of dead or immobile nematodes in each well. A nematode is considered dead if it does not move when prodded with a fine probe.
- Data Analysis: Calculate the mortality rate for each concentration and determine the LC_{50} value using probit analysis.

Safety and Handling

While a specific material safety data sheet (MSDS) is not available, the hazards can be inferred from its structural components.

- Hazard Class: Likely harmful if swallowed, in contact with skin, or if inhaled.[14] The chloromethyl group suggests it may be a skin and eye irritant and a potential alkylating agent.[15]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.[15]

Conclusion and Future Directions

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest for drug discovery and agrochemical research. Based on robust data from closely related analogs, it is predicted to be a potent nematicidal agent and a viable candidate for anticancer screening. Its well-defined synthesis and the reactive nature of its chloromethyl group also position it as a versatile intermediate for the development of more complex therapeutic agents.

Future research should focus on:

- Experimental Validation: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and properties.
- Biological Screening: Performing in vitro and in vivo assays to definitively determine its nematicidal and anticancer activities.
- Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substitution on the phenyl ring and replacing the chloromethyl group with other functionalities to optimize potency and selectivity.
- Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which the compound exerts its biological effects.

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